1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide is a complex heterocyclic compound It features a pyrano[4,3-b]pyridine core, which is fused with a pyrrolidine ring and contains a cyano group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide can be achieved through multi-step organic synthesis. One common approach involves the following steps:
Formation of the pyrano[4,3-b]pyridine core: This can be achieved through a multi-component reaction involving a pyridine derivative, an aldehyde, and a cyanoacetate. The reaction typically requires a base catalyst and is carried out under reflux conditions.
Introduction of the fluoropyrrolidine moiety: This step involves the nucleophilic substitution of a suitable fluorinated pyrrolidine precursor with the pyrano[4,3-b]pyridine intermediate. This reaction is often facilitated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the carboxamide group: The final step involves the conversion of a nitrile group to a carboxamide group, which can be achieved through hydrolysis followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also feature a pyrano ring fused with another heterocycle and have shown potential as PARP-1 inhibitors.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of a fluorine atom and a cyano group, along with the pyrano[4,3-b]pyridine core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H15FN4O2 |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-(3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H15FN4O2/c15-14(13(17)20)2-3-19(8-14)12-9(6-16)5-10-7-21-4-1-11(10)18-12/h5H,1-4,7-8H2,(H2,17,20) |
InChI Key |
DOECNWQWRBHVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCC(C3)(C(=O)N)F)C#N |
Origin of Product |
United States |
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